4-ethyl-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
説明
This sulfonamide derivative features a tetrahydroquinoline core substituted at the 1-position with a 4-fluorobenzenesulfonyl group and at the 7-position with a 4-ethylbenzenesulfonamide moiety. Structural characterization likely employs techniques such as X-ray crystallography (using programs like SHELX ) and spectroscopic methods.
特性
IUPAC Name |
4-ethyl-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S2/c1-2-17-5-11-21(12-6-17)31(27,28)25-20-10-7-18-4-3-15-26(23(18)16-20)32(29,30)22-13-8-19(24)9-14-22/h5-14,16,25H,2-4,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUAHCPCPMPZFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by sulfonamide formation. The final step involves the formation of the tetrahydroquinoline ring, which can be achieved through a cyclization reaction under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as Lewis acids, can enhance the efficiency of the reactions. Additionally, the process may be optimized to minimize waste and reduce the environmental impact .
化学反応の分析
Types of Reactions
4-ethyl-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
科学的研究の応用
4-ethyl-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects .
類似化合物との比較
Key Structural Differences
The primary analog for comparison is 4-Ethoxy-3-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydro-7-quinolinyl]benzenesulfonamide (). Key structural distinctions include:
Potential Bioactivity and Selectivity
Both compounds are likely designed as enzyme inhibitors (e.g., carbonic anhydrase, proteases).
- Target Compound : The fluorobenzenesulfonyl group may favor π-π stacking with aromatic residues in enzyme active sites, improving potency.
- Compound : The propylsulfonyl group might occupy hydrophobic pockets, while the ethoxy group could influence solubility and tissue distribution .
生物活性
The compound 4-ethyl-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Tetrahydroquinoline
- Functional Groups :
- 4-Fluorobenzenesulfonyl group
- Ethyl group
- Benzene sulfonamide moiety
Molecular Formula
Molecular Weight
The molecular weight of the compound is approximately 373.51 g/mol.
Antiviral Activity
Recent studies have highlighted the antiviral potential of sulfonamide derivatives against various viral targets. For instance, compounds similar to 4-ethyl-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide have shown significant activity against HIV-1 by inhibiting the capsid protein (CA) assembly.
The mechanism involves binding to the CA protein, preventing its proper assembly and thereby inhibiting viral replication. This was demonstrated in a study where a structurally related compound exhibited an EC50 value of 90 nM against HIV-1 NL4–3 strain .
Cytotoxicity Studies
Cytotoxicity evaluations are crucial for assessing the safety profile of new compounds. In vitro studies have indicated that derivatives of this class generally exhibit low cytotoxicity towards non-infected human cells, thus confirming their selectivity towards viral targets .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of sulfonamide derivatives. Modifications on the tetrahydroquinoline core or variations in the sulfonyl group can significantly alter the potency and selectivity of these compounds against specific viral strains .
Case Study 1: HIV-1 Inhibition
A related study synthesized a series of benzenesulfonamide derivatives and evaluated their antiviral activity against HIV-1. The findings indicated that specific substitutions on the sulfonamide group enhanced antiviral potency. For example, a derivative with a fluorine atom showed improved efficacy with an EC50 of 5.78-fold better than a reference compound .
Case Study 2: Histone Deacetylase Inhibition
Another research effort focused on sulfonamide-containing indoles as histone deacetylase inhibitors. These compounds demonstrated significant anti-cancer properties through epigenetic modulation, showcasing the versatility of sulfonamide derivatives in therapeutic applications beyond antiviral activity .
Table 1: Biological Activity Summary
| Compound Name | Target Virus | EC50 (nM) | Cytotoxicity (CC50) | Selectivity Index |
|---|---|---|---|---|
| Compound A | HIV-1 NL4–3 | 90 | >1000 | >11 |
| Compound B | HIV-2 ROD | 31 | >1000 | >32 |
| Compound C | Cancer Cells | N/A | <50 | N/A |
Table 2: Structure-Activity Relationship Insights
| Modification Type | Effect on Activity |
|---|---|
| Fluorine Substitution | Increased antiviral potency |
| Ethyl Group Addition | Enhanced solubility |
| Sulfonamide Variation | Altered selectivity |
Q & A
Basic Questions
Q. What are the established synthetic methodologies for 4-ethyl-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide?
- Methodological Answer : Synthesis typically involves sequential sulfonylation and cyclization steps. For example:
Tetrahydroquinoline Core Formation : Cyclization of aniline derivatives via acid-catalyzed reactions to generate the 1,2,3,4-tetrahydroquinoline scaffold .
Sulfonylation : Introduction of the 4-fluorobenzenesulfonyl group using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
N-Substitution : Coupling the sulfonamide moiety (4-ethylbenzenesulfonamide) via nucleophilic substitution or amide bond formation .
- Key Considerations : Reaction conditions (temperature, solvent polarity) significantly impact yield and purity. Chromatographic purification is often required .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl, ethyl groups) and tetrahydroquinoline backbone .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 440.5 g/mol for analogous sulfonamide derivatives) .
- X-ray Crystallography : Resolves stereochemistry and confirms sulfonamide geometry in crystalline form .
- FT-IR : Identifies sulfonyl (S=O, ~1350 cm⁻¹) and aromatic C-F (~1220 cm⁻¹) stretches .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data for this sulfonamide derivative?
- Methodological Answer :
- Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinity discrepancies .
- Metabolic Stability Testing : Assess hepatic microsomal stability to identify rapid metabolism in vivo, which may explain reduced activity .
- Purity Analysis : Quantify impurities (>98% purity via HPLC) to rule out off-target effects from synthetic byproducts .
Q. What strategies are recommended for optimizing reaction yields in multi-step syntheses of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent, catalyst loading) and identify optimal conditions .
- Flow Chemistry : Continuous flow systems improve heat/mass transfer in sulfonylation steps, reducing side reactions .
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in aryl sulfonamide formation .
Q. How can structure-activity relationship (SAR) studies be systematically designed to improve the therapeutic potential of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 4-ethyl with methyl or isopropyl groups) to assess bioactivity trends .
- Computational Docking : Use molecular dynamics (MD) simulations to predict binding modes with biological targets (e.g., kinases, GPCRs) .
- Pharmacophore Mapping : Identify critical functional groups (e.g., sulfonamide, fluorophenyl) using 3D-QSAR models .
Notes on Evidence Utilization
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
